5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an acetyl group at the 5-position, a carboxylic acid ethyl ester at the 3-position, and a pyrazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but with a methyl group instead of an acetyl group.
5-Phenyl-2H-pyrazole-3-carboxylic acid ethyl ester: Contains a phenyl group at the 5-position.
5-Chloro-2H-pyrazole-3-carboxylic acid ethyl ester: Has a chloro group at the 5-position.
Uniqueness
5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester is unique due to the presence of the acetyl group, which imparts specific chemical and biological properties. This compound’s structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry and drug development.
Biological Activity
5-Acetyl-2H-pyrazole-3-carboxylic acid ethyl ester (APCE) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features, including an acetyl group at the 5-position and an ethyl ester at the 3-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : CHNO
- Molecular Weight : 182.18 g/mol
- CAS Number : 37622-89-2
Synthesis
The synthesis of APCE typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions in a suitable solvent like ethanol, followed by acetylation using acetic anhydride. This method allows for the efficient production of the compound with high purity and yield.
APCE exhibits its biological effects through various mechanisms, primarily by interacting with specific enzymes and receptors. Notably, it has been identified as a potent and selective inhibitor of carboxamide ribonucleotide transformylase (CRT), which plays a crucial role in nucleotide metabolism . This inhibition can lead to altered cellular proliferation and apoptosis, making it a candidate for further therapeutic exploration.
Antimicrobial Properties
Research has demonstrated that APCE possesses significant antimicrobial activity against various bacterial strains. For instance, studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
APCE has also been studied for its anti-inflammatory properties. In vitro experiments show that it can reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The compound's ability to induce apoptosis in cancer cell lines has been documented, highlighting its potential as an anticancer agent. In particular, APCE has shown effectiveness in inhibiting tumor growth in models of breast and colon cancer, making it a subject of interest for developing new cancer therapies .
Case Studies
- Anticorrosive Application : A study examined the use of APCE as an anticorrosive agent for mild steel exposed to hydrochloric acid (HCl). The results indicated that APCE significantly mitigated corrosion rates, showcasing its utility beyond biological applications .
- Cellular Mechanisms : Another investigation focused on the cellular mechanisms underlying APCE's effects on oxidative stress responses. It was found that APCE modulates gene expression related to oxidative stress, suggesting a protective role against cellular damage .
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
5-Acetyl-2H-pyrazole-3-carboxylic acid | Acetyl group at 5-position | Antimicrobial, anti-inflammatory |
5-Methyl-2H-pyrazole-3-carboxylic acid | Methyl group instead of acetyl | Less potent than APCE |
5-Phenyl-2H-pyrazole-3-carboxylic acid | Phenyl group at 5-position | Anticancer activity observed |
APCE is distinguished from similar compounds by its specific acetyl substitution, which enhances its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-acetyl-1H-pyrazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5(2)11)9-10-7/h4H,3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSTTIFTRKIBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37622-89-2 | |
Record name | 5-ACETYL-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 5-acetylpyrazole-3-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF6SB64RN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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